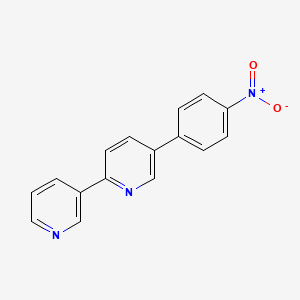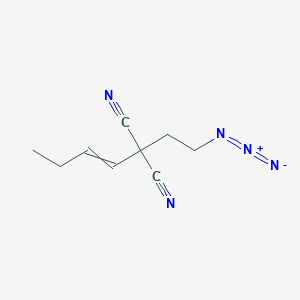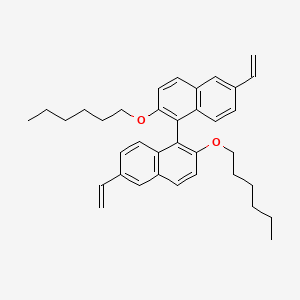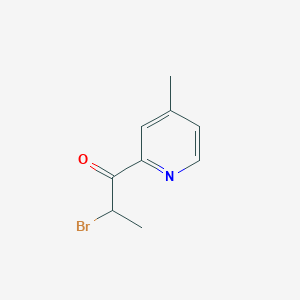![molecular formula C19H24ClN3 B12603534 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine CAS No. 918480-93-0](/img/structure/B12603534.png)
1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine is an organic compound that features a piperazine ring substituted with a chloropyridinylmethyl group and a phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and 3-phenylpropylamine.
Formation of Intermediate: The 6-chloropyridine is reacted with formaldehyde and hydrogen chloride to form 6-chloropyridin-3-ylmethyl chloride.
Final Coupling: The intermediate is then reacted with 3-phenylpropylamine in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Replacement of the chlorine atom with nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine
- 1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine
Comparison: 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and therapeutic potential.
Propriétés
Numéro CAS |
918480-93-0 |
|---|---|
Formule moléculaire |
C19H24ClN3 |
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
1-[(6-chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C19H24ClN3/c20-19-9-8-18(15-21-19)16-23-13-11-22(12-14-23)10-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-9,15H,4,7,10-14,16H2 |
Clé InChI |
GPTHLKQXTRNVMD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CN=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)
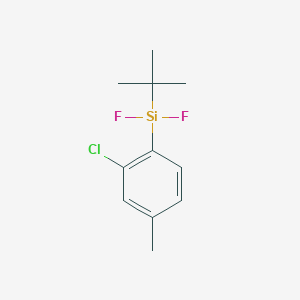
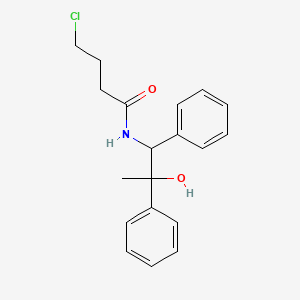
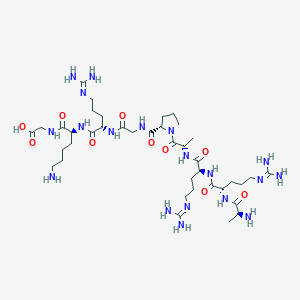
![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)
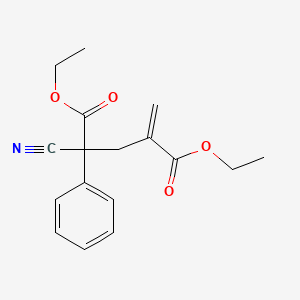

![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)
![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
